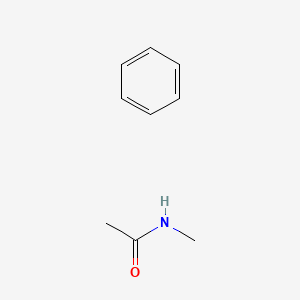
benzene;N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene;N-methylacetamide is an organic compound that combines the aromatic properties of benzene with the amide functionality of N-methylacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene;N-methylacetamide can be synthesized through several methods:
Reaction of Benzene with N-Methylacetamide: This involves the direct reaction of benzene with N-methylacetamide under specific conditions to form the desired compound.
Acylation of Benzene: Benzene can be acylated using acetic anhydride and methylamine to produce N-methylacetamide, which can then be combined with benzene.
Reduction of N-(Hydroxymethyl)acetamide: This method involves the reduction or hydrogenation of N-(hydroxymethyl)acetamide in the presence of benzene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.
High-Temperature Reactions: Conducting reactions at elevated temperatures to increase reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzene;N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used for substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary and secondary amines.
Substitution: Products vary based on the substituent introduced, such as nitrobenzene, halobenzene, etc.
Scientific Research Applications
Benzene;N-methylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzene;N-methylacetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Benzene;N-methylacetamide can be compared with similar compounds such as:
N,N-Dimethylacetamide: Similar in structure but with two methyl groups attached to the nitrogen.
Acetamide: Lacks the benzene ring and has different chemical properties.
Benzamide: Contains a benzene ring but lacks the N-methyl group.
Properties
CAS No. |
90058-64-3 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
benzene;N-methylacetamide |
InChI |
InChI=1S/C6H6.C3H7NO/c1-2-4-6-5-3-1;1-3(5)4-2/h1-6H;1-2H3,(H,4,5) |
InChI Key |
OZYGZAXSJJALSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC.C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















